![molecular formula C27H22N2O3 B587145 1,3-双[(9H-咔唑-4-基)氧基]丙烷-2-醇 CAS No. 1276477-91-8](/img/structure/B587145.png)

1,3-双[(9H-咔唑-4-基)氧基]丙烷-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

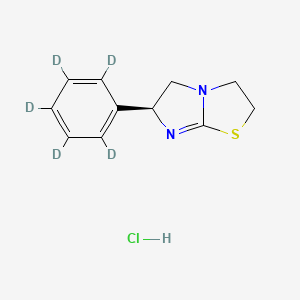

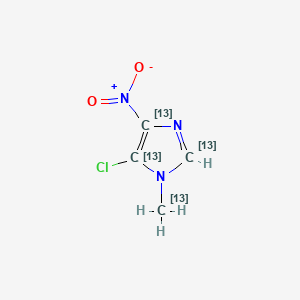

“1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol” is an impurity of Carvedilol . It has a molecular formula of C27H22N2O3 and a molecular weight of 422.48 .

Molecular Structure Analysis

The molecular structure of “1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol” consists of two carbazole groups attached to a propan-2-ol molecule via oxygen atoms.Physical And Chemical Properties Analysis

“1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol” has a molecular formula of C27H22N2O3 and a molecular weight of 422.48 . Further physical and chemical properties are not available in the current resources.科学研究应用

Optoelectronic Devices

Carbazole derivatives like 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol are known for their excellent optoelectronic properties. They are used in the development of nanodevices , rechargeable batteries , and electrochemical transistors due to their high charge carrier mobility and morphological stability . The electropolymerization of carbazole moieties can lead to materials with extended conjugation lengths, which are beneficial for creating devices with lower bandgap energies.

Photovoltaics

In the field of solar energy, carbazole derivatives are utilized in photovoltaic devices . They contribute to the efficiency of solar cells by enhancing the charge transport ability. This is crucial for converting solar energy into electrical energy with higher conversion rates .

Biosensors

The chemical structure of carbazole derivatives allows for the development of sensitive and selective biosensors . These sensors can detect biological molecules or chemical substances with high precision, which is essential in medical diagnostics and environmental monitoring .

Corrosion Inhibition

Carbazole compounds serve as effective corrosion inhibitors . They protect materials from degradation by forming a protective layer that prevents the underlying material from reacting with environmental factors like oxygen and water .

Electroluminescent Devices

Electroluminescent devices: , such as OLEDs (Organic Light Emitting Diodes) , benefit from the thermal stability and hole-transport ability of carbazole derivatives. They are key components in achieving high luminance and efficiency in lighting and display technologies .

Pharmaceutical Applications

Carbazole derivatives exhibit a range of biological activities, including antiviral , sedative , antioxidant , antifungal , antibacterial , antitumor , and anti-inflammatory properties. This makes them valuable in the development of new medications and treatments for various diseases .

Energy Storage

In the realm of energy storage, carbazole derivatives are explored for their potential in batteries and supercapacitors . Their good environmental stability and photoconductivity make them suitable for creating high-performance energy storage devices .

Diabetes Management

Some carbazole-containing molecules have shown promise in fighting diabetes . They play a role in the development of therapeutic agents that can manage blood sugar levels and provide better control over the disease .

作用机制

Target of Action

It is noted as a carvedilol impurity . Carvedilol is known to target beta-adrenergic receptors, which play a crucial role in the cardiovascular system .

Mode of Action

If it behaves similarly to carvedilol, it may act as a non-selective beta-blocker and an alpha-1 blocker .

Biochemical Pathways

Carvedilol, a related compound, is known to affect pathways associated with cardiovascular function .

Result of Action

If it behaves similarly to carvedilol, it may have effects on the cardiovascular system .

属性

IUPAC Name |

1,3-bis(9H-carbazol-4-yloxy)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O3/c30-17(15-31-24-13-5-11-22-26(24)18-7-1-3-9-20(18)28-22)16-32-25-14-6-12-23-27(25)19-8-2-4-10-21(19)29-23/h1-14,17,28-30H,15-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSFAJDXMJPYOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(COC4=CC=CC5=C4C6=CC=CC=C6N5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747165 |

Source

|

| Record name | 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol | |

CAS RN |

1276477-91-8 |

Source

|

| Record name | 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B587066.png)

![(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide](/img/structure/B587068.png)

![7-[3-(Undeca-2,5,8-trien-1-yl)oxiran-2-yl]hept-5-enoic acid](/img/structure/B587071.png)

![4-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B587081.png)